An In-depth Technical Guide to the Structure and Stereochemistry of 7(S)-Maresin 1
An In-depth Technical Guide to the Structure and Stereochemistry of 7(S)-Maresin 1
Introduction
7(S)-Maresin 1, also known as 7-epi-Maresin 1, is a stereoisomer of the potent pro-resolving lipid mediator, Maresin 1 (MaR1). Maresins are a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] While Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid) is recognized for its potent anti-inflammatory and pro-resolving activities, 7(S)-Maresin 1 is often utilized in research as a less active or inactive control to elucidate the stereospecificity of MaR1's biological actions.[2] This technical guide provides a comprehensive overview of the structure, stereochemistry, and related technical data for 7(S)-Maresin 1, intended for researchers, scientists, and professionals in drug development.
Structure and Stereochemistry of 7(S)-Maresin 1
The complete stereochemistry of 7(S)-Maresin 1 is defined as 7(S),14(S)-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid. It shares the same molecular formula (C₂₂H₃₂O₄) and molecular weight (360.49 g/mol ) as Maresin 1, differing only in the spatial orientation of the hydroxyl group at the 7-position.
Physicochemical Properties
A summary of the key physicochemical properties of 7(S)-Maresin 1 is presented in the table below. This data is essential for its analytical characterization and in designing experimental protocols.
| Property | Value |
| Systematic Name | 7S,14S-dihydroxy-4Z,8E,10E,12E,16Z,19Z-docosahexaenoic acid |
| Synonyms | 7-epi-Maresin 1 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Exact Mass | 360.230061 |
| Molecular Weight | 360.49 g/mol |
| Heavy Atoms | 26 |
| Rotatable Bonds | 14 |
| Topological Polar Surface Area | 77.76 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| logP | 5.06 |
| Molar Refractivity | 108.89 cm³ |
Data sourced from LIPID MAPS Structure Database.
Biosynthesis and Chemical Synthesis
Biosynthesis
7(S)-Maresin 1 can be formed through both enzymatic and non-enzymatic pathways. The biosynthesis of Maresin 1 is initiated by the 12-lipoxygenase (12-LOX) enzyme in macrophages, which converts DHA into a 13S,14S-epoxy-maresin intermediate.[3] Enzymatic hydrolysis of this epoxide by an epoxide hydrolase specifically yields Maresin 1 (7R-hydroxyl). However, non-enzymatic hydrolysis of the same 13S,14S-epoxy intermediate can lead to the formation of 7-epi-Maresin 1 (7(S)-Maresin 1).[1] Additionally, the enzyme 5-lipoxygenase (ALOX5) can oxidize 14(S)-Hp-DHA to 7(S),14(S)-diHp-DHA, which is then reduced to 7-epi-MaR1.[1]
Biosynthetic pathways leading to Maresin 1 and 7(S)-Maresin 1.
Chemical Synthesis
The total synthesis of both Maresin 1 and its 7(S)-isomer has been achieved, which was crucial for the complete stereochemical assignment of the natural product.[3] While detailed, step-by-step protocols are often proprietary to the research groups that developed them, the general synthetic strategy involves several key steps.
Experimental Protocol Outline for Maresin 1 and 7(S)-Maresin 1 Synthesis:
A convergent synthetic approach is typically employed. The synthesis can be conceptually divided into the preparation of two key fragments, which are then coupled together. The stereochemistry at the C7 and C14 positions is introduced through stereoselective reactions.
-
Fragment Synthesis: Two main fragments, for instance, a C1-C9 unit and a C10-C22 unit, are synthesized from commercially available starting materials.
-
Introduction of Stereocenters:
-
The stereocenter at C14 is often established using methods like asymmetric epoxidation followed by kinetic resolution of a racemic alcohol.[4]
-
The stereocenter at C7 is created with high stereoselectivity. For the synthesis of 7(S)-Maresin 1, a specific stereoselective reduction of a ketone precursor is performed. A Ru-catalyzed asymmetric reduction is a method that has been reported for this purpose.[4]
-
-
Fragment Coupling: The conjugated triene system is constructed by a palladium-catalyzed coupling reaction, such as a Suzuki-Miyaura coupling, between the two synthesized fragments (e.g., a vinyl iodide and a dienylborane).[3]
-
Deprotection and Purification: Final deprotection steps are carried out to reveal the carboxylic acid and hydroxyl groups, followed by purification, typically using high-performance liquid chromatography (HPLC).
A generalized workflow for the chemical synthesis of 7(S)-Maresin 1.
Analytical Methods
The separation and identification of Maresin isomers are critical for studying their distinct biological activities. HPLC, particularly with chiral stationary phases, coupled with mass spectrometry is the primary analytical technique.
Chromatographic Separation
The separation of Maresin 1 from its 7S-epimer and other isomers is achieved using reverse-phase HPLC. It has been demonstrated that 7(S)-Maresin 1 (referred to as compound I in some studies) has a different retention time than Maresin 1 (compound III), with the 7S isomer typically eluting earlier.[2]
Experimental Protocol for Chiral HPLC Separation of Maresin Isomers:
While specific, detailed protocols are often optimized for particular laboratory setups, a general method can be outlined.
-
Column: A chiral stationary phase column is essential for separating enantiomers and diastereomers. Columns such as Chiralpak AD-RH are suitable for resolving hydroxy and hydroperoxy eicosanoids.[1]
-
Mobile Phase: A typical mobile phase for reverse-phase separation of these lipids consists of a mixture of methanol, water, and an acid modifier like acetic acid. The gradient is optimized to achieve baseline separation of the isomers.
-
Detection: A UV detector is used to monitor the characteristic conjugated triene chromophore of maresins (λmax ≈ 270 nm). This is followed by tandem mass spectrometry (MS/MS) for structural confirmation and quantification.
-
Sample Preparation: Biological samples are typically extracted using solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances before injection into the LC-MS/MS system.
Biological Activity and Signaling Pathways
A key aspect of 7(S)-Maresin 1 is its significantly reduced biological activity compared to Maresin 1, which underscores the high degree of stereoselectivity in the biological actions of these mediators.
Comparative Biological Activity
Studies have shown that Maresin 1 is a potent agonist for enhancing the phagocytosis of apoptotic neutrophils by human macrophages (efferocytosis). In direct comparisons, 7(S)-Maresin 1 was found to be less potent in this key pro-resolving function.[2] This difference in activity highlights the critical importance of the 7R configuration for the biological functions of Maresin 1.
| Mediator | Relative Potency in Enhancing Macrophage Efferocytosis |
| Maresin 1 (7R,14S) | Potent |
| 7(S)-Maresin 1 (7S,14S) | Less Potent |
Data from Serhan, C. N., et al. (2012).[2]
Signaling Pathways
Maresin 1 has been shown to exert its effects by interacting with specific receptors. It is an activator of the human leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6), which is expressed on phagocytes.[5][6] Activation of LGR6 by MaR1 initiates downstream signaling cascades that promote pro-resolving functions like phagocytosis. MaR1 has also been reported to interact with the retinoic acid-related orphan receptor α (RORα).[7][8]
Currently, there is a lack of specific information in the scientific literature regarding the receptor binding and signaling pathways of 7(S)-Maresin 1. It is plausible that the altered stereochemistry at the C7 position significantly reduces or abolishes its ability to effectively bind to and activate the receptors targeted by Maresin 1, which would explain its diminished biological activity. The diagram below illustrates the known signaling pathway for Maresin 1 and the presumed lack of interaction for 7(S)-Maresin 1.
Signaling pathway of Maresin 1 via the LGR6 receptor and the hypothesized lack of interaction for 7(S)-Maresin 1.
Conclusion
7(S)-Maresin 1 is a crucial chemical tool for understanding the structure-activity relationship of the Maresin family of pro-resolving mediators. Its distinct stereochemistry at the C7 position renders it significantly less biologically active than Maresin 1, thereby confirming the stereospecificity of Maresin 1's potent pro-resolving and anti-inflammatory functions. This technical guide has provided a detailed overview of the structure, synthesis, analytical separation, and comparative biological activity of 7(S)-Maresin 1, offering valuable information for researchers in the fields of inflammation, lipidomics, and drug discovery. Further investigation into the potential, albeit weak, interactions of 7(S)-Maresin 1 with biological systems may yet reveal more subtle aspects of SPM signaling and metabolism.
References
- 1. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the Maresin Intermediate, 13S,14S-Epoxy-DHA, by Human 15-Lipoxygenase and 12-Lipoxygenase and Its Regulation through Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aseestant.ceon.rs [aseestant.ceon.rs]
- 5. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maresin 1 activates LGR6 receptor promoting phagocyte immunoresolvent functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maresin-1 and its receptors RORα/LGR6 as potential therapeutic target for respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maresin-1 resolution with RORα and LGR6 - PubMed [pubmed.ncbi.nlm.nih.gov]
